1-(2,6-difluorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine
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Overview
Description
1-(2,6-difluorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a difluorobenzenesulfonyl group and a methylpyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-difluorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the Difluorobenzenesulfonyl Group: This step may involve sulfonylation reactions using reagents like difluorobenzenesulfonyl chloride under basic conditions.
Attachment of the Methylpyrazolyl Group: This can be achieved through nucleophilic substitution reactions where the pyrazole ring is introduced.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-difluorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions could potentially remove the sulfonyl group or reduce other functional groups present.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions on the piperidine or pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.
Scientific Research Applications
1-(2,6-difluorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,6-difluorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-difluorobenzenesulfonyl)-3-(1H-pyrazol-4-yl)piperidine: Lacks the methyl group on the pyrazole ring.
1-(2,6-difluorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine: Different substitution pattern on the pyrazole ring.
Uniqueness
1-(2,6-difluorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing new molecules with desired properties for various applications.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3O2S/c1-19-9-12(8-18-19)11-4-3-7-20(10-11)23(21,22)15-13(16)5-2-6-14(15)17/h2,5-6,8-9,11H,3-4,7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGUPRNRELTAMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)S(=O)(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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